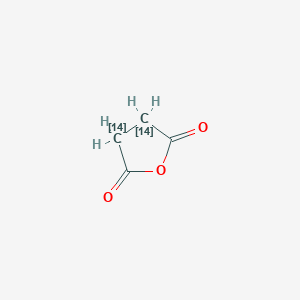
Succinic anhydride-2,3-14C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Methylguanosine is a modified nucleoside that is produced in transfer ribonucleic acids by the action of transfer ribonucleic acid guanosine-2’-O-methyltransferase . This compound is characterized by the presence of a methyl group at the 2’ position of the ribose sugar . It plays a significant role in various biological processes, including the stabilization of ribonucleic acid structures and the regulation of gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methylguanosine typically involves the methylation of guanosine at the 2’ position of the ribose sugar. One common method is the use of methyl iodide or methyl triflate as the methylating agent in the presence of a base such as sodium hydride . The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of 2’-O-Methylguanosine follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: 2’-O-Methylguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the guanine base, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.
Major Products:
Oxidation: Oxidized derivatives of 2’-O-Methylguanosine.
Reduction: Reduced forms of the nucleoside.
Substitution: Alkylated derivatives of 2’-O-Methylguanosine.
Scientific Research Applications
2’-O-Methylguanosine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-O-Methylguanosine involves its incorporation into ribonucleic acids, where it influences the structure and function of the ribonucleic acid molecules . The methylation at the 2’ position of the ribose sugar enhances the stability of ribonucleic acid structures and protects them from enzymatic degradation . This modification also affects the binding of ribonucleic acid-binding proteins and the regulation of gene expression .
Comparison with Similar Compounds
2’-O-Methylguanosine is unique among nucleosides due to its specific methylation at the 2’ position of the ribose sugar. Similar compounds include:
2’-O-Methyladenosine: Another methylated nucleoside with a methyl group at the 2’ position of the ribose sugar.
2’-O-Methylcytidine: A methylated nucleoside with a methyl group at the 2’ position of the ribose sugar.
2’-O-Methyluridine: A methylated nucleoside with a methyl group at the 2’ position of the ribose sugar.
Compared to these compounds, 2’-O-Methylguanosine is particularly notable for its role in stabilizing ribonucleic acid structures and its potential therapeutic applications .
Properties
CAS No. |
103869-75-6 |
|---|---|
Molecular Formula |
C4H4O3 |
Molecular Weight |
104.06 g/mol |
IUPAC Name |
(3,4-14C2)oxolane-2,5-dione |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i1+2,2+2 |
InChI Key |
RINCXYDBBGOEEQ-XPULMUKRSA-N |
SMILES |
C1CC(=O)OC1=O |
Isomeric SMILES |
[14CH2]1[14CH2]C(=O)OC1=O |
Canonical SMILES |
C1CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















